

Application Notes and Protocols for PU141 Treatment in Chromatin Immunoprecipitation (ChIP-seq)

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Compound of Interest

Compound Name: PU141

Cat. No.: B15583762

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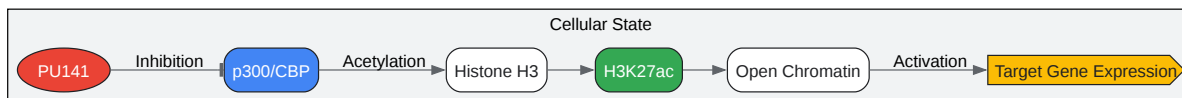
Introduction

PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP.[1][2] These enzymes are critical regulators of gene expression, acetylating histone proteins and other transcription factors to promote a transcriptionally active chromatin state.[3][4] The acetylation of histone H3 at lysine 27 (H3K27ac) is a key epigenetic mark catalyzed by p300/CBP at active enhancers and promoters. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic development.[2][3][5]

PU141 exerts its biological effects by inducing histone hypoacetylation, leading to the inhibition of cell growth in various neoplastic cell lines, including neuroblastoma, epidermoid carcinoma, and colon adenocarcinoma.[1] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications and transcription factor binding. The application of **PU141** in conjunction with ChIP-seq allows for a detailed investigation of its mechanism of action by profiling its impact on the epigenetic landscape, particularly on p300/CBP-mediated histone acetylation marks like H3K27ac.

These application notes provide a comprehensive protocol for the use of **PU141** in cell culture, followed by ChIP-seq for the H3K27ac histone mark.

Signaling Pathway of PU141 Action



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Caption: Mechanism of **PU141** action. **PU141** inhibits the histone acetyltransferase activity of p300/CBP, leading to reduced H3K27 acetylation, a more condensed chromatin state, and subsequent downregulation of target gene expression.

Experimental Data

Table 1: In Vitro Activity of PU141

Parameter	Value	Cell Line	Reference
GI50	0.48 μ M	SK-N-SH (Neuroblastoma)	
Effect	Induces histone hypoacetylation	SK-N-SH, HCT116	[1]
Selectivity	Selective for CBP/p300	-	[1]

Table 2: Illustrative ChIP-seq Results Following PU141 Treatment

The following table presents hypothetical data demonstrating the expected outcome of a H3K27ac ChIP-seq experiment after treating cells with **PU141**. The data illustrates a global reduction in H3K27ac peaks and a significant decrease in signal intensity at key gene regulatory regions.

Treatment	Total H3K27ac Peaks	Mean Peak Width (bp)	Reads in Peaks (Fold Change vs. DMSO)
DMSO (Vehicle)	85,000	1,500	1.0
PU141 (1 μ M)	62,000	1,450	0.6
PU141 (5 μ M)	41,000	1,400	0.3

Detailed Experimental Protocol

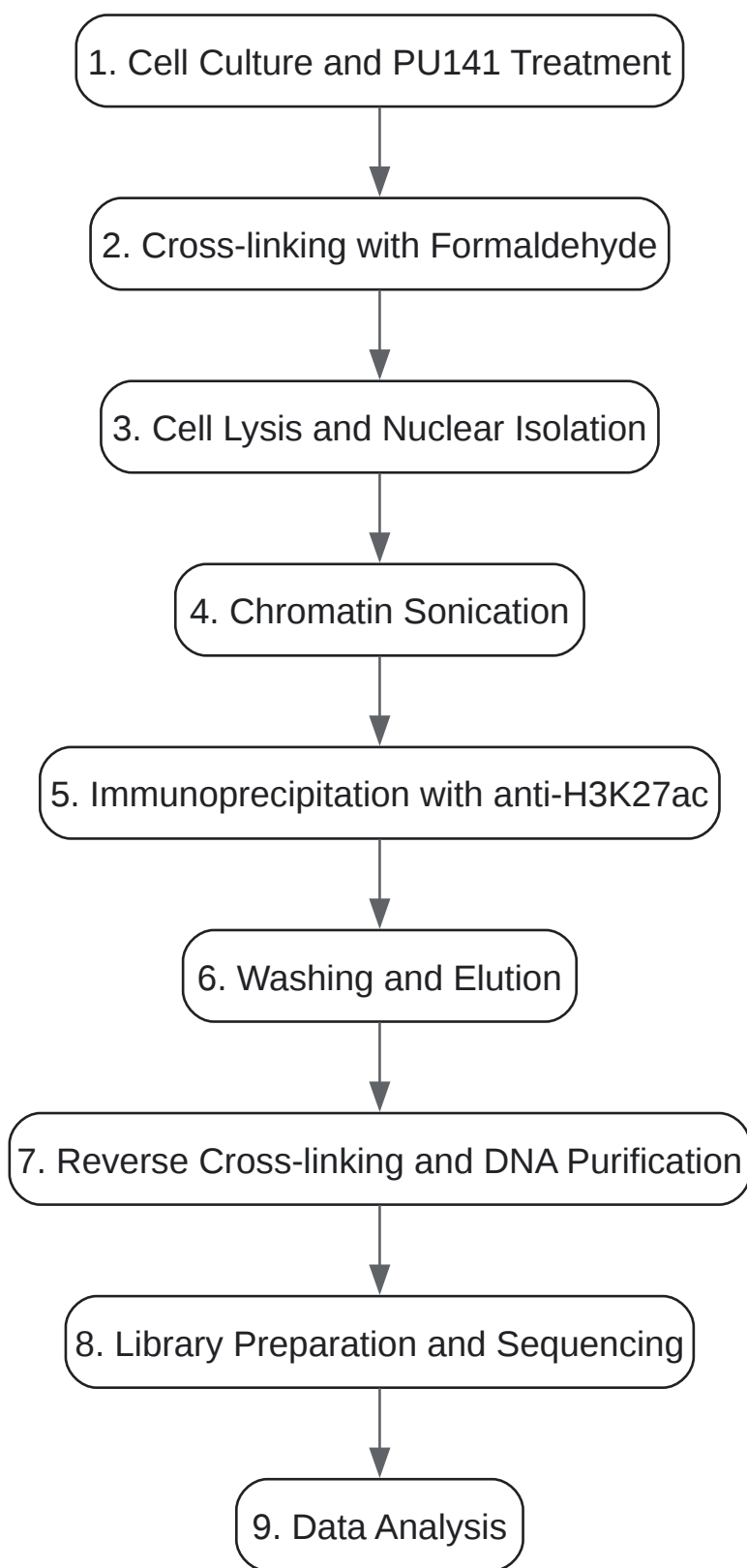
This protocol is designed for researchers familiar with cell culture and molecular biology techniques. It is optimized for a human cancer cell line known to be sensitive to p300/CBP inhibition.

Materials

- **PU141** (MedchemExpress or other supplier)
- Cell culture medium and supplements
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Chromatin shearing buffer (sonication buffer)

- Sonicator
- Anti-H3K27ac antibody (ChIP-grade)
- Protein A/G magnetic beads
- ChIP wash buffers (low salt, high salt, LiCl)
- TE buffer
- RNase A
- Proteinase K
- DNA purification kit
- Qubit fluorometer and reagents
- DNA library preparation kit for sequencing

Experimental Workflow



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Caption: A streamlined workflow for performing a ChIP-seq experiment to assess the effect of **PU141** on H3K27ac.

Step-by-Step Methodology

1. Cell Culture and **PU141** Treatment

1.1. Culture your chosen cell line (e.g., SK-N-SH) in appropriate media and conditions until they reach 70-80% confluency.

1.2. Prepare a stock solution of **PU141** in DMSO.

1.3. Treat the cells with the desired concentration of **PU141** (e.g., 0.5 μ M, 1 μ M, 5 μ M) and a vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours). The optimal concentration and treatment time should be determined empirically for your specific cell line and experimental goals.

2. Cross-linking

2.1. To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.

2.2. Incubate at room temperature for 10 minutes with gentle shaking.

2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

2.4. Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Nuclear Isolation

3.1. Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.

3.2. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.

3.3. Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.

3.4. Resuspend the nuclear pellet in nuclear lysis buffer.

4. Chromatin Sonication

4.1. Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-700 bp. Optimization of sonication conditions is critical for successful ChIP.

4.2. After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the sheared chromatin.

5. Immunoprecipitation

5.1. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

5.2. Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

5.3. Add the ChIP-grade anti-H3K27ac antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

5.4. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

6. Washing and Elution

6.1. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.

6.2. Elute the chromatin from the beads using an elution buffer.

7. Reverse Cross-linking and DNA Purification

7.1. Add NaCl to the eluates and the input sample to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.

7.2. Treat the samples with RNase A and then Proteinase K.

7.3. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

8. Library Preparation and Sequencing

8.1. Quantify the purified DNA using a Qubit fluorometer.

8.2. Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions.

8.3. Perform high-throughput sequencing.

9. Data Analysis

9.1. Quality Control: Assess the quality of the raw sequencing reads.

9.2. Alignment: Align the reads to the appropriate reference genome.

9.3. Peak Calling: Identify regions of H3K27ac enrichment (peaks) in the **PU141**-treated and control samples relative to the input control.

9.4. Differential Binding Analysis: Compare the H3K27ac peaks between the **PU141**-treated and control samples to identify regions with significantly altered acetylation.

9.5. Visualization: Visualize the ChIP-seq signal at specific genomic loci using a genome browser.

9.6. Functional Annotation: Annotate the differentially acetylated regions to identify associated genes and pathways.

Conclusion

The protocol outlined above provides a robust framework for investigating the epigenetic effects of the p300/CBP inhibitor **PU141**. By examining genome-wide changes in H3K27ac, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of **PU141** and other epigenetic modulators. The successful application of this protocol will aid in the discovery of novel drug targets and the development of more effective therapeutic strategies.

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